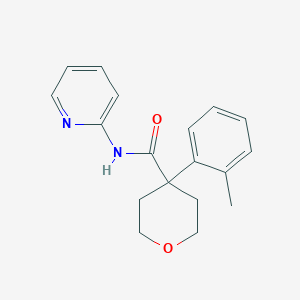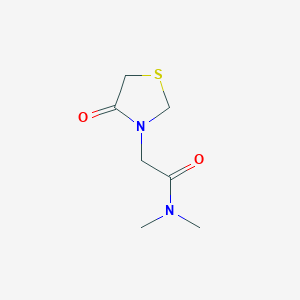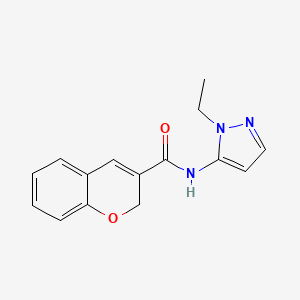![molecular formula C16H20N4O B7544918 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. Once bound, the compound can either activate or inhibit the activity of these targets, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide has various biochemical and physiological effects on the body. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide in lab experiments is its ability to selectively target specific enzymes and receptors. This allows for more precise and accurate studies of these targets. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide. These include further studies on its mechanism of action, the development of more potent and selective analogs, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its suitability for clinical use.
In conclusion, 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide is a promising compound with potential applications in medical research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting topic for further study.
Méthodes De Synthèse
The synthesis of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide involves the reaction of 4-(1H-pyrazol-5-yl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The scientific research application of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide lies in its potential as a therapeutic agent for various diseases. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-16(21)14-3-1-12(2-4-14)11-20-9-6-13(7-10-20)15-5-8-18-19-15/h1-5,8,13H,6-7,9-11H2,(H2,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGNHDYAHNVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2)CC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)

![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)